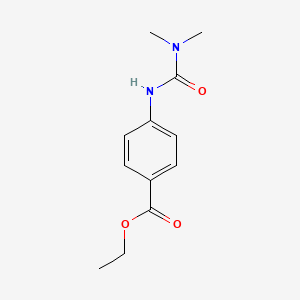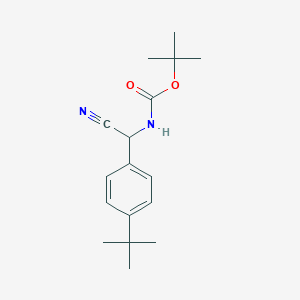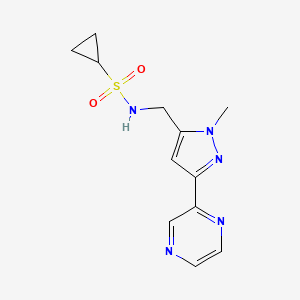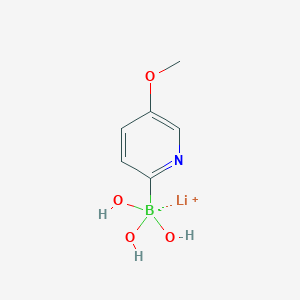
Ethyl 4-(dimethylcarbamoylamino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(dimethylcarbamoylamino)benzoate is a chemical compound with the molecular formula C11H15NO2 and a molecular weight of 193.25 .
Synthesis Analysis
The synthesis of Ethyl 4-(dimethylcarbamoylamino)benzoate involves several steps including alkylation, esterification, and alkylation . The process was selected due to its high total yields, mild conditions, and simple operation .Molecular Structure Analysis
The linear formula of Ethyl 4-(dimethylcarbamoylamino)benzoate is (CH3)2NC6H4CO2C2H5 . It is a small molecule with a molecular weight of 193.24 .Chemical Reactions Analysis
Electrophilic and nucleophilic reactions of benzocaine are the most common procedures to construct a library of benzocaine derivatives, which have promising features that could be correlated with their biological activities . These reactions provide structures with antimicrobial, anti-inflammatory, anticancer activities, as a result of inhibition of acetylcholine esterase, cyclooxygenase, fatty acid transport protein, and human immunodeficiency virus .Physical And Chemical Properties Analysis
Ethyl 4-(dimethylcarbamoylamino)benzoate is a solid at 20 degrees Celsius . It has a molecular weight of 193.24 .Wissenschaftliche Forschungsanwendungen
Photoinitiator in Polymerization
Ethyl 4-(dimethylcarbamoylamino)benzoate: is widely used as a photoinitiator in the polymerization process . It is particularly effective in initiating the polymerization of hydrophilic polymers when exposed to UV light. This application is crucial in the development of new polymeric materials with potential uses in coatings, adhesives, and 3D printing technologies.
UV Filter in Sunscreens
Due to its strong absorbance in the UV region, this compound serves as an excellent ultraviolet filter in sunscreen formulations . It helps in protecting the skin from harmful UV rays by absorbing and dissipating the energy as less harmful wavelengths.
Dental Material Fabrication
In dental material science, Ethyl 4-(dimethylcarbamoylamino)benzoate is used as a co-initiator with camphorquinone to create self-adhesive composites . These composites are essential for the fabrication of photosensitizers in dental materials, improving the quality and durability of dental restorations.
Cell Encapsulation Applications
The compound finds application in cell encapsulation techniques, where it acts as a photoinitiator to create a protective matrix around cells . This is particularly important in biomedical research for tissue engineering and regenerative medicine.
Development of Hydrophilic Polymers
As a derivative of 4-aminobenzoate, it is used in the synthesis of hydrophilic polymers . These polymers have a range of applications, including drug delivery systems, wound dressings, and contact lenses.
Photo-initiator in Visible Light Systems
It is also employed as a photoinitiator in visible light systems . This application is significant in the field of photolithography, where patterns are created on a substrate by using light.
Estrogenic Activity Research
Ethyl 4-(dimethylcarbamoylamino)benzoate: exhibits strong estrogenic activity, making it a subject of interest in endocrine system research . It is used to study the effects of estrogenic compounds on various biological systems.
Environmental Impact Studies
Given its potential toxicity to aquatic life, the compound is used in environmental studies to understand the long-term effects of UV filters on marine ecosystems .
Wirkmechanismus
Target of Action
Ethyl 4-(dimethylcarbamoylamino)benzoate is a derivative of 4-aminobenzoate . It primarily targets the sodium ion (Na+) channels on nerve membranes . These channels play a crucial role in the conduction of nerve impulses, which are fundamental to the sensation of pain.
Mode of Action
This compound acts as a local anesthetic . It binds to specific parts of the sodium ion channels on the nerve membrane . This binding reduces the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses . As a result, it causes a reversible loss of local sensation without affecting consciousness .
Biochemical Pathways
The primary biochemical pathway affected by Ethyl 4-(dimethylcarbamoylamino)benzoate is the nerve impulse conduction pathway . By blocking sodium ion channels, it disrupts the normal flow of sodium ions, which is essential for the propagation of nerve impulses. This disruption leads to a temporary loss of sensation in the local area where the compound is applied.
Result of Action
The primary result of Ethyl 4-(dimethylcarbamoylamino)benzoate’s action is the temporary relief of pain . By blocking nerve impulses at the site of application, it numbs the area and prevents the sensation of pain from being transmitted to the brain. This makes it useful for procedures requiring local anesthesia.
Safety and Hazards
Eigenschaften
IUPAC Name |
ethyl 4-(dimethylcarbamoylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-4-17-11(15)9-5-7-10(8-6-9)13-12(16)14(2)3/h5-8H,4H2,1-3H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRFWYNWBLUNSQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(dimethylcarbamoylamino)benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propyl]prop-2-enamide](/img/structure/B2880603.png)
![N-[2-[[4-(2,3-Dihydro-1H-inden-5-yl)-5-methyl-1,3-thiazol-2-yl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2880605.png)



![[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methyl N-(3-chlorophenyl)carbamate](/img/structure/B2880612.png)
![N-(3-chloro-4-fluorophenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2880614.png)

![4-benzyl-1-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2880617.png)
![3-methyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-2-oxo-N-(thiophen-2-ylmethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2880619.png)
![2-[(4-chlorophenyl)amino]-4H-chromene-3-carboxamide](/img/structure/B2880620.png)

